

A Comparative Guide to (-)-Dihydroalprenolol Binding in Diverse Tissue Preparations

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **(-)-Dihydroalprenolol** (DHA) binding characteristics across various tissue preparations, supported by experimental data. (-)-[3H]Dihydroalprenolol is a radiolabeled beta-adrenergic antagonist widely used to characterize beta-adrenergic receptors (β -ARs) due to its high affinity and specificity. Understanding its binding properties in different tissues is crucial for drug development and physiological research.

Quantitative Comparison of (-)-[3H]Dihydroalprenolol Binding

The binding affinity (Kd) and receptor density (Bmax) of (-)-[3H]DHA vary significantly across different tissues and even within different cell types of the same tissue. These variations reflect the differential expression and regulation of β -AR subtypes. The following table summarizes key binding parameters from published studies.



Tissue Preparation	Species	Receptor Subtype(s)	Kd (nM)	Bmax (fmol/mg protein)	Reference
Cardiac Myocytes (Subendocar dial)	Canine	Primarily β1	1.57	936 (grains/0.9 X 10 ⁻² mm²)	[1]
Cardiac Myocytes (Subepicardia I)	Canine	Primarily β1	1.71	911 (grains/0.9 X 10 ⁻² mm ²)	[1]
Cardiac Arterioles	Canine	β-ARs	0.26	986 (grains/0.9 X 10 ⁻² mm ²)	[1]
Heart Ventricular Membranes	Rat	β-ARs	Not specified	Circadian variation observed	[2]
Brown Adipocytes (intact cells)	Hamster	Primarily β1	1.4	57,000 sites/cell	[3]
Adipocyte Membranes	Rat	β1	0.75 - 1.1 (kinetic)	~100	[4]
Cerebral Arteries	Human	β1 and β2 (approx. 4/6 ratio)	12.3	790	[5]
Vas Deferens Membranes	Rat	Primarily β2	0.3	460 (fmol/g wet tissue)	[6]
BC3H1 Muscle Cell Line Membranes	-	β2	0.53 (high affinity)	58	[7]



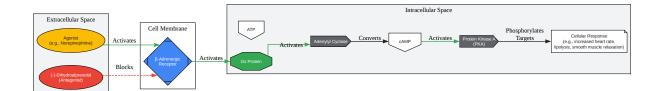
Lymphocyte Membranes	Human	β-ARs	Lower affinity than intact cells	~1250 receptors/cell	[8]
Intact Lymphocytes	Human	β-ARs	Higher affinity than membranes	~1700 receptors/cell	[8]

Note: Direct comparison of Bmax values should be done with caution due to differences in units and experimental methodologies across studies.

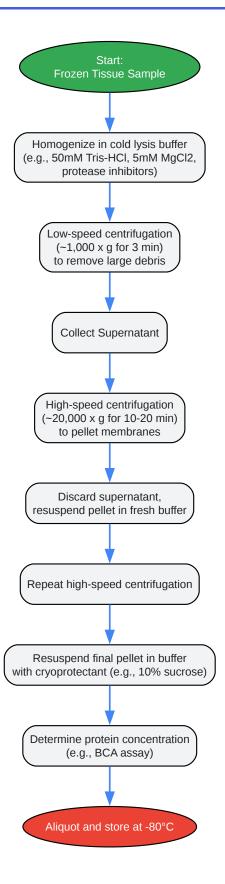
Beta-Adrenergic Receptor Signaling Pathway

(-)-Dihydroalprenolol is an antagonist that binds to beta-adrenergic receptors, thereby blocking the downstream signaling cascade typically initiated by agonists like norepinephrine. The canonical signaling pathway for β -ARs involves the activation of a Gs protein, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[9] [10][11]

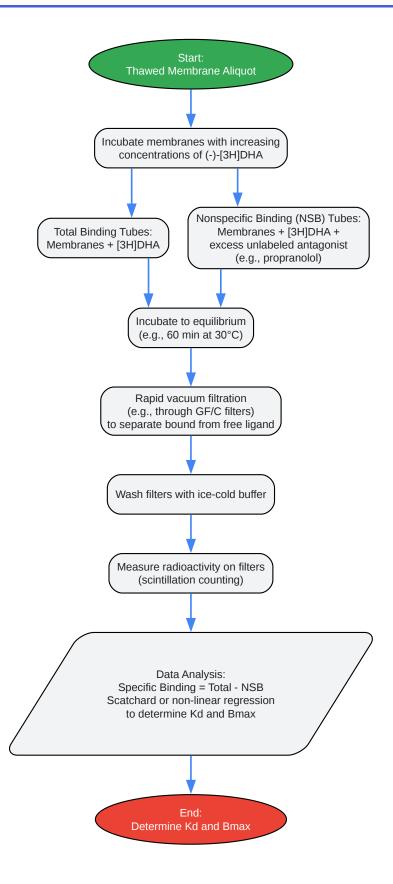












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References

- 1. journals.physiology.org [journals.physiology.org]
- 2. Circadian-phase-dependency in [3H]-dihydroalprenolol binding to rat heart ventricular membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High number of high-affinity binding sites for (-)-[3H]dihydroalprenolol on isolated hamster brown-fat cells. A study of the beta-adrenergic receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The (--)[3H]dihydroalprenolol binding to rat adipocyte membranes: an explanation of curvilinear Scatchard plots and implications for quantitation of beta-adrenergic sites -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of beta adrenergic receptors in human cerebral arteries and alteration of the receptors after subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of beta-adrenergic receptors in the rat vas deferens using [3H]-dihydroalprenolol binding PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relationship between the (--)-[3H]-dihydroalprenolol binding to beta-adrenoceptors and transmembrane 86Rb efflux of the BC3H1 nonfusing muscle cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells PMC [pmc.ncbi.nlm.nih.gov]
- 11. Beta 1 Receptors StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
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